molecular formula C21H24BrClN2O3S B298208 N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)-N~2~-cyclohexylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)-N~2~-cyclohexylglycinamide

货号 B298208
分子量: 499.8 g/mol
InChI 键: XVTSZCBYKFCLDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)-N~2~-cyclohexylglycinamide, commonly known as BCGC, is a small molecule drug that has been synthesized and studied for its potential therapeutic applications. BCGC belongs to the class of drugs known as glycine transporter inhibitors, which have been shown to have promising effects in treating various neurological disorders.

作用机制

The mechanism of action of BCGC involves the inhibition of glycine transporters, specifically the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its availability for neuronal signaling. By inhibiting GlyT1, BCGC increases the availability of glycine, leading to enhanced NMDA receptor activation and modulation of neuronal activity.
Biochemical and Physiological Effects:
BCGC has been shown to have several biochemical and physiological effects, including modulation of neuronal activity, enhancement of synaptic plasticity, and reduction of neuroinflammation. In preclinical studies, BCGC has been shown to improve cognitive function and reduce seizure activity in animal models of epilepsy.

实验室实验的优点和局限性

One of the advantages of BCGC as a research tool is its specificity for GlyT1, which allows for targeted modulation of glycine levels in the brain. However, one limitation of BCGC is its relatively low potency, which may require higher concentrations for effective inhibition of GlyT1.

未来方向

There are several future directions for research on BCGC and its potential therapeutic applications. One area of interest is the development of more potent GlyT1 inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to investigate the efficacy of BCGC in treating various neurological disorders in humans. Finally, the potential role of BCGC in modulating neuroinflammation and oxidative stress is an area of ongoing research.

合成方法

The synthesis of BCGC involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine to form N-(cyclohexylsulfonyl)-4-bromobenzenamine. This intermediate is then reacted with 4-chlorobenzylamine to form N-(4-chlorobenzyl)-N-(cyclohexylsulfonyl)-4-bromobenzenamine. Finally, the addition of glycine methyl ester hydrochloride and triethylamine leads to the formation of BCGC.

科学研究应用

BCGC has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and schizophrenia. It has been shown to inhibit the uptake of glycine, an important neurotransmitter in the brain, leading to increased glycine levels and modulation of neuronal activity.

属性

产品名称

N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)-N~2~-cyclohexylglycinamide

分子式

C21H24BrClN2O3S

分子量

499.8 g/mol

IUPAC 名称

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C21H24BrClN2O3S/c22-17-8-12-20(13-9-17)29(27,28)25(19-4-2-1-3-5-19)15-21(26)24-14-16-6-10-18(23)11-7-16/h6-13,19H,1-5,14-15H2,(H,24,26)

InChI 键

XVTSZCBYKFCLDW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

规范 SMILES

C1CCC(CC1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。